molecular formula C12H19NO B2675623 1-(3-Butoxyphenyl)ethanamine CAS No. 925180-09-2

1-(3-Butoxyphenyl)ethanamine

Cat. No.: B2675623
CAS No.: 925180-09-2
M. Wt: 193.29
InChI Key: ZCRMOCHTRUKNAJ-UHFFFAOYSA-N
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Description

1-(3-Butoxyphenyl)ethanamine is a specialty product used in proteomics research . It has a molecular formula of C12H19NO and a molecular weight of 193.29 .

Scientific Research Applications

Chemical Synthesis and Materials Science

A new selective approach to 1,1-bis(silyl)-2-arylethenes and 1,1-bis(silyl)-1,3-butadienes via sequential silylative coupling-Heck coupling reactions has been developed, showcasing the utility of 1-(3-Butoxyphenyl)ethanamine derivatives in complex organic synthesis. This process involves the sequential one-pot silylative coupling exo-cyclization followed by reaction with Grignard reagents, leading to the desired 1,1-bis(silyl)ethenes. These are then efficiently coupled with aryl or alkenyl idodides to produce the corresponding 1,1-bis(silyl)-2-arylethenes or 1,1,4-trisubstituted 1,3-butadienes with high yield, demonstrating the compound's potential in the synthesis of complex organic molecules and materials science applications (Pawluć, Hreczycho, & Marciniec, 2006).

Environmental Chemistry and Remediation

In the context of environmental chemistry and remediation, 1,2-Dibromoethane (EDB) has been shown to persist in soils and groundwater, particularly under oxic conditions. Research has explored enhancing the aerobic degradation of EDB in groundwater, focusing on in situ remediation strategies. It was found that propane gas and ethane gas can significantly stimulate the biodegradation of EDB in microcosms constructed with aquifer solids and groundwater. This suggests that derivatives of this compound could play a role in the development of new methods for groundwater remediation, particularly for the degradation of persistent organic pollutants (Hatzinger, Streger, & Begley, 2015).

Antioxidant Research

A series of new trisubstituted triazoles containing 3,4-dimethoxyphenyl and 3,4-dihydroxyphenyl moieties, obtained through the reaction of ethyl N'-(alkylidene/arylidene)hydrazonate and this compound, were synthesized and characterized for their antioxidant properties. This research highlights the compound's relevance in developing new antioxidants, which could have applications in pharmaceuticals, food preservation, and materials science to prevent oxidative damage (Sancak, Ünver, Ünlüer, Düğdü, & Kör, 2012).

Safety and Hazards

The safety data sheet for 1-(3-Butoxyphenyl)ethanamine indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-(3-butoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-4-8-14-12-7-5-6-11(9-12)10(2)13/h5-7,9-10H,3-4,8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRMOCHTRUKNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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